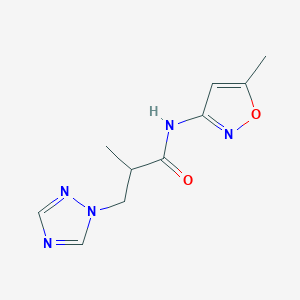![molecular formula C11H14N4O2S B359444 4-méthyl-N-[2-(1H-1,2,4-triazol-1-yl)éthyl]benzènesulfonamide CAS No. 142976-05-4](/img/structure/B359444.png)
4-méthyl-N-[2-(1H-1,2,4-triazol-1-yl)éthyl]benzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide is a compound that features a 1,2,4-triazole ring, which is a common scaffold in medicinal chemistry due to its diverse biological activities. This compound is of interest in various fields including chemistry, biology, and medicine due to its potential therapeutic applications .
Applications De Recherche Scientifique
4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide typically involves the coupling of a sulfonamide with a triazole derivative. One common method is the reaction of 4-methylbenzenesulfonyl chloride with 2-(1H-1,2,4-triazol-1-yl)ethylamine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide can undergo various chemical reactions including:
Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid.
Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 4-carboxy-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide.
Reduction: 4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfinamide.
Substitution: Various alkylated or acylated derivatives of the triazole ring.
Mécanisme D'action
The mechanism of action of 4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. This compound may also interfere with cellular pathways by modulating receptor activity or enzyme inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-triazole derivatives: Known for their stability and biological activity.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: Exhibits potent anticancer activity.
Indole derivatives: Possess diverse biological activities including antiviral and anticancer properties.
Uniqueness
4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a sulfonamide group with a triazole ring makes it a versatile compound for various applications .
Propriétés
IUPAC Name |
4-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-10-2-4-11(5-3-10)18(16,17)14-6-7-15-9-12-8-13-15/h2-5,8-9,14H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDMUNIYNOLCCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
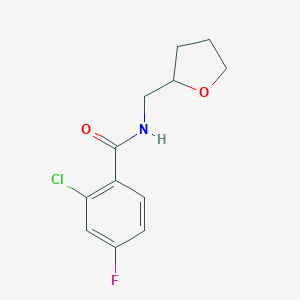
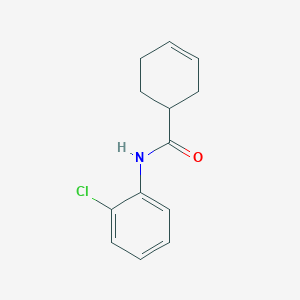

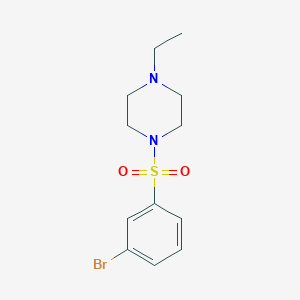

![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]morpholine](/img/structure/B359420.png)

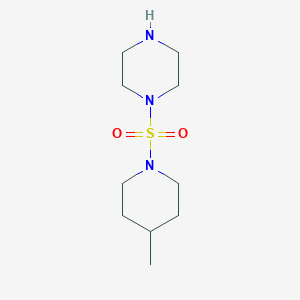



![3-{[(dimethylamino)sulfonyl]amino}phenyl 4-morpholinecarboxylate](/img/structure/B359438.png)
